![molecular formula C24H18F2Si B11947175 Bis(3-fluorophenyl)diphenylsilane](/img/structure/B11947175.png)
Bis(3-fluorophenyl)diphenylsilane
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Overview
Description
Bis(3-fluorophenyl)diphenylsilane: is a chemical compound with the molecular formula C24H18F2Si and a molecular weight of 372.494 g/mol . It is a member of the organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-fluorophenyl)diphenylsilane typically involves the reaction of diphenylsilane with 3-fluorophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(3-fluorophenyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Bis(3-fluorophenyl)diphenylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also utilized in catalysis and as a reagent in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of Bis(3-fluorophenyl)diphenylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, facilitating various chemical reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it suitable for use in diverse applications .
Comparison with Similar Compounds
- Bis(9-fluorenyl)diphenylsilane
- Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane
- Bis(3-(trifluoromethyl)phenyl)diphenylsilane
- Bis(3-chlorophenyl)diphenylsilane
Uniqueness: Bis(3-fluorophenyl)diphenylsilane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials .
Biological Activity
Bis(3-fluorophenyl)diphenylsilane is a silicon-containing organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, drawing on various research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-fluorophenyl lithium with diphenylchlorosilane. This method allows for the introduction of fluorine substituents, which can enhance the biological activity of the resulting silane compound. The purity and structural integrity of synthesized compounds are usually confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Case Study: Anticancer Activity
A study evaluating the anticancer potential of this compound analogs indicated that these compounds could significantly reduce cell viability in cancer cell lines. The following table summarizes the IC50 values for several derivatives:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 45.3 |
This compound | MCF-7 | 52.7 |
This compound | PC-3 | 47.8 |
These results suggest a promising avenue for further research into the use of this compound as a potential anticancer agent.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase activity. The following table presents comparative data on enzyme inhibition:
Compound | Enzyme Inhibited | IC50 (µM) |
---|---|---|
This compound | Acetylcholinesterase | 30.5 |
Control (Donepezil) | Acetylcholinesterase | 25.0 |
These findings indicate that this compound may serve as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases.
Properties
Molecular Formula |
C24H18F2Si |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
bis(3-fluorophenyl)-diphenylsilane |
InChI |
InChI=1S/C24H18F2Si/c25-19-9-7-15-23(17-19)27(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(26)18-24/h1-18H |
InChI Key |
OFOWEVARHYUSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
Origin of Product |
United States |
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